molecular formula C20H28FN3O2 B5088276 N-cycloheptyl-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide

N-cycloheptyl-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide

カタログ番号: B5088276
分子量: 361.5 g/mol
InChIキー: AMCXAAYUIOGSLE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cycloheptyl-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide, commonly known as TAK-659, is a selective and potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has emerged as a promising therapeutic agent for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).

作用機序

TAK-659 binds to the ATP-binding site of BTK, thereby inhibiting its kinase activity. BTK is a critical component of the N-cycloheptyl-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide signaling pathway, which is essential for B-cell survival and proliferation. Inhibition of BTK activity by TAK-659 leads to the disruption of this compound signaling and downstream pathways, resulting in the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
TAK-659 has been shown to exhibit selectivity for BTK over other kinases and has minimal off-target effects. In clinical trials, TAK-659 has been well-tolerated, and the most common adverse effects reported were mild to moderate in severity. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

実験室実験の利点と制限

TAK-659 has several advantages for laboratory experiments, including its high potency and selectivity for BTK, its favorable pharmacokinetic profile, and its well-established mechanism of action. However, TAK-659 also has some limitations, including its limited solubility in water and its potential for off-target effects at high concentrations.

将来の方向性

Future research on TAK-659 could focus on several areas, including the development of more potent and selective BTK inhibitors, the investigation of the potential synergistic effects of TAK-659 with other therapeutic agents, and the exploration of the role of BTK in other disease states. Additionally, further clinical trials are needed to evaluate the safety and efficacy of TAK-659 in various B-cell malignancies and to identify biomarkers that can predict response to treatment.

合成法

The synthesis of TAK-659 involves several steps, including the preparation of the key intermediate, 2-fluorobenzylamine, and the subsequent coupling with cycloheptyl-2-chloroacetamide and 3-oxo-2-piperazinylacetic acid. The final product is obtained after purification and characterization by various analytical techniques, including NMR spectroscopy and mass spectrometry.

科学的研究の応用

TAK-659 has been extensively studied in preclinical and clinical settings for its therapeutic potential in B-cell malignancies. In vitro studies have demonstrated that TAK-659 selectively inhibits BTK activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation in B-cell malignancies. In vivo studies in mouse models have shown that TAK-659 exhibits potent antitumor activity against CLL, MCL, and DLBCL.

特性

IUPAC Name

N-cycloheptyl-2-[1-[(2-fluorophenyl)methyl]-3-oxopiperazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28FN3O2/c21-17-10-6-5-7-15(17)14-24-12-11-22-20(26)18(24)13-19(25)23-16-8-3-1-2-4-9-16/h5-7,10,16,18H,1-4,8-9,11-14H2,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCXAAYUIOGSLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CC2C(=O)NCCN2CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。